molecular formula C20H20N4O5S2 B2954214 methyl 4-{2-[5-amino-4-(benzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate CAS No. 895114-27-9

methyl 4-{2-[5-amino-4-(benzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate

Cat. No.: B2954214
CAS No.: 895114-27-9
M. Wt: 460.52
InChI Key: LFSOWZMIKQZHPX-UHFFFAOYSA-N
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Description

Methyl 4-{2-[5-amino-4-(benzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate is a pyrazole-based compound featuring a 1,2-disubstituted pyrazole core. The pyrazole ring is substituted with an amino group (-NH₂) at position 5, a benzenesulfonyl group (-SO₂C₆H₅) at position 4, and a methylsulfanyl (-SMe) group at position 2. The acetamido linker (-NHCOCH₂-) connects the pyrazole moiety to a methyl benzoate ester.

The compound’s synthesis likely involves multi-step reactions, including sulfonylation of pyrazole precursors, amide coupling, and esterification.

Properties

IUPAC Name

methyl 4-[[2-[5-amino-4-(benzenesulfonyl)-3-methylsulfanylpyrazol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S2/c1-29-20(26)13-8-10-14(11-9-13)22-16(25)12-24-18(21)17(19(23-24)30-2)31(27,28)15-6-4-3-5-7-15/h3-11H,12,21H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSOWZMIKQZHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)S(=O)(=O)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 4-{2-[5-amino-4-(benzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate typically involves multiple steps, including the formation of the pyrazole ring, sulfonylation, and esterification. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.

    Formation of the Pyrazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Chemical Reactions Analysis

Methyl 4-{2-[5-amino-4-(benzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.

Scientific Research Applications

Methyl 4-{2-[5-amino-4-(benzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 4-{2-[5-amino-4-(benzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group and pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons between methyl 4-{2-[5-amino-4-(benzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate and related compounds:

Compound Name Core Structure Key Substituents Molecular Weight Biological Activity Structural Determination Methods
This compound (Target Compound) Pyrazole 5-amino, 4-benzenesulfonyl, 3-methylsulfanyl, methyl benzoate Not explicitly given Unknown (analogs suggest antibacterial) Likely SHELXL refinement
Ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate Triazole 4-chlorobenzyl, 1H-pyrrol-1-yl, thioacetamido, ethyl benzoate 495.982 Not specified Crystallography software (e.g., ORTEP)
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide Oxadiazole-pyrazole hybrid 4-methoxyphenyl, 2-chlorobenzyl, methylsulfanyl Not explicitly given Not specified Unspecified (likely SHELX-based methods)
4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate Pyrazole 4-chlorobenzoyl, 4-chlorobenzoate, methyl Not explicitly given Antibacterial X-ray diffraction

Key Structural and Functional Differences :

Core Heterocycle: The target compound employs a pyrazole core, whereas the triazole-based analog () and oxadiazole-pyrazole hybrid () utilize different heterocycles. Pyrazoles are known for metabolic stability, while triazoles and oxadiazoles may enhance hydrogen-bonding interactions .

Sulfonyl groups also improve aqueous solubility, which is advantageous for drug delivery . The methylsulfanyl (-SMe) group in the target compound offers moderate electron-donating effects, contrasting with the thioacetamido (-S-CO-NH-) linker in . This difference may influence metabolic stability, as thioethers are less prone to oxidation than thioesters.

Biological Activity :

  • The pyrazole-chlorobenzoate analog () exhibits confirmed antibacterial activity, attributed to the 4-chlorobenzoyl and chlorobenzoate groups. The target compound’s benzenesulfonyl group may similarly enhance bioactivity by mimicking sulfa drugs’ mechanisms .

Synthetic and Analytical Methods :

  • Structural determination of the target compound likely relies on SHELXL for refinement (as per ), whereas ’s analog used X-ray diffraction. Software like ORTEP-3 and WinGX (–4) are critical for visualizing and validating these structures .

Research Findings and Implications

  • Benzenesulfonyl groups are common in sulfonamide antibiotics, which inhibit dihydropteroate synthase .
  • Metabolic Considerations : The methylsulfanyl group may confer greater metabolic stability compared to thioesters or chlorinated analogs, reducing oxidative degradation in vivo.
  • Computational Modeling : Programs like SHELX and ORTEP-3 enable precise structural analysis, critical for optimizing substituent effects in drug design .

Biological Activity

Methyl 4-{2-[5-amino-4-(benzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate, also known by its CAS number 895114-27-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

  • Molecular Formula : C20_{20}H22_{22}N4_{4}O5_{5}S2_{2}
  • Molecular Weight : 462.54 g/mol
  • SMILES Notation : COC(=O)c1ccc(NC(=O)Cn2nc(SC)c(S(=O)(=O)c3ccccc3)c2N)cc1

Structural Features

The structural features include:

  • A benzenesulfonyl group that may contribute to its inhibitory activities.
  • A pyrazole ring which is often associated with anti-inflammatory and anticancer properties.
  • An acetamido group that can enhance solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated significant inhibitory effects on various cancer cell lines, notably:

Cell LineIC50_{50} (µM)
MCF-722.54
A5495.08
HCT1163.42 - 23.32

These results suggest that the compound may act as a potent inhibitor of cancer cell proliferation, potentially through apoptosis induction mechanisms.

Anti-inflammatory Activity

The compound has shown anti-inflammatory effects in several models. For instance, it was observed to reduce TNF-alpha levels significantly, indicating a potential role in modulating inflammatory pathways.

Enzyme Inhibition

The compound has been screened for its ability to inhibit key enzymes involved in cancer progression and inflammation:

EnzymeInhibition Activity
CholinesteraseSignificant
VEGFR-2IC50_{50} = 0.16 µM

These findings highlight the compound's potential as a dual-action therapeutic agent targeting both cancer and inflammatory diseases.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve:

  • Inhibition of Key Signaling Pathways : The compound may interfere with signaling pathways that promote cell survival and proliferation in cancer cells.
  • Modulation of Apoptotic Pathways : Increased levels of caspase-3 activity have been noted, which is indicative of enhanced apoptosis in treated cells.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of the compound against the MCF-7 breast cancer cell line. The researchers found that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50_{50} value significantly lower than that of standard chemotherapeutics.

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. It was administered to models of acute inflammation, leading to a marked decrease in pro-inflammatory cytokines and demonstrating its potential as an anti-inflammatory agent.

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